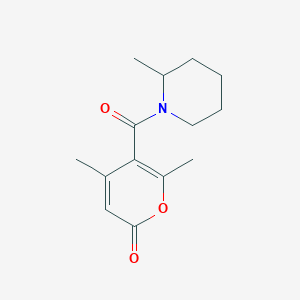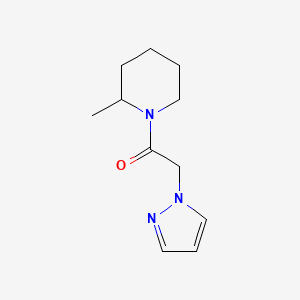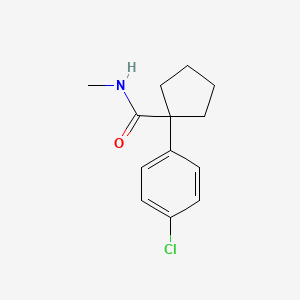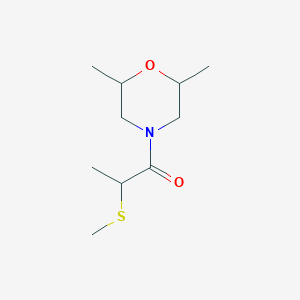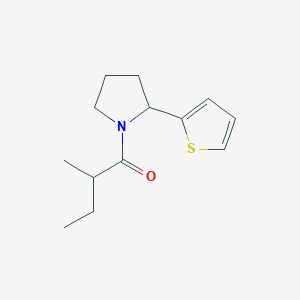
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV is a potent psychostimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, producing the psychostimulant effects associated with MDPV use. MDPV also acts as a potent agonist at the α2-adrenergic receptor, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
MDPV produces a range of biochemical and physiological effects in the body. In laboratory experiments, MDPV has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. This results in increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
実験室実験の利点と制限
MDPV has several advantages for laboratory experiments. It is relatively easy to synthesize and can be produced using readily available reagents. MDPV also produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the use of MDPV in laboratory experiments is strictly regulated in many countries. Additionally, the effects of MDPV on the brain and behavior may not accurately reflect the effects of other stimulants, such as cocaine or amphetamines.
将来の方向性
There are several future directions for research on MDPV. One area of research is the development of treatments for MDPV addiction. Another area of research is the development of new synthetic cathinones that produce less harmful effects than MDPV. Additionally, further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
Conclusion
In conclusion, MDPV is a potent synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries. Further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
合成法
MDPV is synthesized by the reaction of pyrrolidine and β-keto-thiophene. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques. The synthesis method for MDPV is relatively simple and can be carried out using readily available reagents. However, due to the potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries.
科学的研究の応用
MDPV has been the subject of extensive research due to its potential for abuse and addiction. In laboratory experiments, MDPV has been shown to produce powerful psychostimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
特性
IUPAC Name |
2-methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-10(2)13(15)14-8-4-6-11(14)12-7-5-9-16-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKXFLDWUGBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




